molecular formula C5H5ClFN3 B1649434 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine CAS No. 943006-45-9

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine

Cat. No.: B1649434
CAS No.: 943006-45-9
M. Wt: 161.56
InChI Key: RDJZOWUMMHRHDK-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the pyrimidine ring, making it a versatile intermediate in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 2-amino-4,6-dichloropyrimidine and a suitable fluorinating agent, undergo a condensation reaction to introduce the fluorine atom.

  • Methylation: The resulting compound is then methylated using a methylating agent like methyl iodide or dimethyl sulfate to introduce the methyl group at the 2-position.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce the nitro group to an amine.

  • Substitution: Substitution reactions at the chlorine or fluorine positions can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like iron (Fe) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions used.

  • Reduction Products: Reduced amines with different functional groups.

  • Substitution Products: Derivatives with different substituents at the chlorine or fluorine positions.

Scientific Research Applications

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological processes and pathways.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, the compound may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine is compared with other similar compounds, such as:

  • 6-Chloro-2-methylpyrimidin-4-amine: Lacks the fluorine atom.

  • 5-Fluoro-2-methylpyrimidin-4-amine: Lacks the chlorine atom.

  • 2-Methylpyrimidin-4-amine: Lacks both chlorine and fluorine atoms.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

6-chloro-5-fluoro-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClFN3/c1-2-9-4(6)3(7)5(8)10-2/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJZOWUMMHRHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717410
Record name 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943006-45-9
Record name 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4,6-dichloro-5-fluoro-2-methylpyrimidine (1.55 g, 8.6 mmol) in aqueous ammonium hydroxide (10.00 mL, 90 mmol) and MeOH (1.00 mL, 25 mmol) was heated at 70° C. for 2 h (sealed tube). After cooling, 10 mL water was added and stirred for 30 min. The solid was isolated, washed with water, and dried to give the desired product 6-chloro-5-fluoro-2-methylpyrimidin-4-amine (0.9244 g, 67%) as a white solid. MS (API-ES) m/z 163 (M+H)+.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Part C: A mixture of 4,6-dichloro-5-fluoro-2-methylpyrimidine (1.55 g, 8.56 mmol), ammonium hydroxide (35%, 10.0 mL, 257 mmol), and MeOH (1.00 mL) was heated, in a sealed tube, at 70° C. for 2 h. The reaction mixture was cooled to RT, and a precipitate was formed. The reaction mixture was diluted with water (ca. 10 mL) and was stirred 30 min. The solids were collected by suction filtration, washed with water and air-dried to give 4-amino-6-chloro-5-fluoro-2-methylpyrimidine (845 mg, 61%) as a tan solid. LCMS (m/z): 162,164 (M+H)+
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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